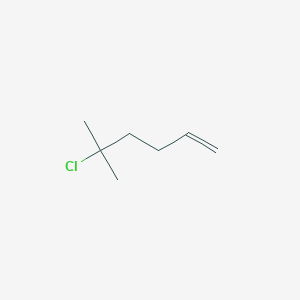

5-Chloro-5-methylhex-1-ene

Description

Contextualization within Contemporary Synthetic Methodologies

Halogenated organic compounds, particularly halogenated alkenes, serve as versatile building blocks in modern synthetic chemistry. rsc.orgchemistrysteps.com They are key intermediates for a multitude of subsequent transformations. chemistrysteps.com The presence of both a carbon-carbon double bond (alkene) and a carbon-halogen bond provides two distinct reactive sites within the same molecule. The alkene moiety can undergo electrophilic addition reactions, while the halogen atom can act as a leaving group in nucleophilic substitution and elimination reactions. smolecule.com This dual reactivity makes them valuable precursors for constructing more complex molecular architectures through reactions like cross-coupling and polymerization. The synthesis of these compounds often involves the halogenation of alkanes or alkenes, using reagents such as elemental halogens (Cl₂, Br₂) or N-halosuccinimides. chemistrysteps.commasterorganicchemistry.com

The Distinctive Reactivity Profile of Branched Chloroalkenes

Branched chloroalkenes exhibit unique reactivity patterns determined by the substitution around the carbon atom bearing the chlorine. The structure of the alkyl chain influences the reaction mechanism. For instance, the presence of branching, such as a methyl group on the carbon atom bonded to the chlorine, creates a sterically hindered environment. This steric hindrance can impede the progress of bimolecular nucleophilic substitution (Sₙ2) reactions. libretexts.org

Conversely, branching at this position can stabilize the formation of a carbocation intermediate, thereby favoring a unimolecular nucleophilic substitution (Sₙ1) mechanism. libretexts.org The reactivity of chloroalkanes is generally lower than that of their bromoalkane and iodoalkane counterparts due to the greater strength of the carbon-chlorine bond compared to carbon-bromine and carbon-iodine bonds. libretexts.org This difference in bond strength makes chloroalkanes the least reactive in nucleophilic substitution reactions among the common halogenoalkanes (excluding fluoroalkanes). libretexts.orgchemguide.co.uk

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-5-methylhex-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl/c1-4-5-6-7(2,3)8/h4H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKVYDFXAMIGHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535455 | |

| Record name | 5-Chloro-5-methylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116911-84-3 | |

| Record name | 5-Chloro-5-methylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating the Reaction Mechanisms and Reactivity of 5 Chloro 5 Methylhex 1 Ene

Nucleophilic Substitution Reactions at the Chlorinated Center

The carbon atom bonded to the chlorine in 5-chloro-5-methylhex-1-ene is a tertiary center, a key factor that dictates the mechanism of nucleophilic substitution reactions.

Nucleophilic substitution at the tertiary chlorinated carbon of this compound proceeds almost exclusively through the SN1 (Substitution, Nucleophilic, Unimolecular) mechanism. ncert.nic.inlibretexts.org The alternative SN2 (Substitution, Nucleophilic, Bimolecular) pathway is significantly disfavored. scribd.com

The SN1 mechanism is a two-step process:

Ionization: The carbon-chlorine bond breaks heterolytically, with the chlorine atom departing as a chloride ion. This is the slow, rate-determining step and results in the formation of a planar, sp²-hybridized tertiary carbocation intermediate. libretexts.org The stability of this carbocation is crucial for the reaction to proceed.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face with equal probability. libretexts.org

In contrast, the SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack). ncert.nic.in This leads to a pentacoordinate transition state. rutgers.edu

The stereochemical outcome of these reactions differs significantly. An SN1 reaction at a chiral center typically leads to racemization, a mixture of retention and inversion of configuration, because the nucleophile can attack the planar carbocation from either side. libretexts.org However, this compound is not a chiral molecule at the chlorinated carbon, so stereochemical considerations of inversion and retention are not applicable. An SN2 reaction, on the other hand, proceeds with a complete inversion of stereochemistry at the reaction center. scribd.com

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Rate Determining Step | Unimolecular ionization to form a carbocation | Bimolecular collision of nucleophile and substrate |

| Intermediate | Tertiary carbocation (planar) | None (a transition state) |

| Favored by | Tertiary substrates, polar protic solvents, weak nucleophiles | Primary substrates, polar aprotic solvents, strong nucleophiles |

| Reactivity of this compound | Favored | Disfavored due to steric hindrance |

| Stereochemical Outcome | Not applicable (achiral center) | Inversion of configuration (hypothetical) |

The geminal methyl group at the C-5 position exerts profound steric and electronic effects that strongly favor the SN1 pathway.

Electronic Effect: The primary electronic influence of the methyl group is its positive inductive effect (+I). Alkyl groups are electron-donating, and the two methyl groups at the tertiary center help to stabilize the positive charge of the carbocation intermediate formed during an SN1 reaction through hyperconjugation and induction. This stabilization lowers the activation energy for the ionization step, thereby accelerating the SN1 reaction rate.

Steric Effect: The bulky nature of the two methyl groups, in addition to the rest of the carbon chain, creates significant steric hindrance around the chlorinated carbon atom. ncert.nic.inadda247.com This steric crowding makes it physically difficult for a nucleophile to approach for the backside attack required in an SN2 reaction. ncert.nic.inscribd.com Consequently, the transition state for an SN2 reaction is highly destabilized and energetically unfavorable, effectively blocking this pathway. adda247.com

Electrophilic Addition Reactions Across the Alkene Moiety

The terminal carbon-carbon double bond in this compound is electron-rich, making it susceptible to attack by electrophiles. cutm.ac.in

Hydrohalogenation: The addition of hydrogen halides, such as hydrogen chloride (HCl), to the alkene follows Markovnikov's rule . scribd.com This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that already holds the greater number of hydrogen atoms. cutm.ac.in

The mechanism involves two steps:

The pi electrons of the double bond attack the hydrogen of the H-X molecule, forming a new C-H bond and a carbocation on the more substituted carbon. In the case of this compound, the proton adds to the terminal C-1, generating a more stable secondary carbocation at C-2.

The halide ion (X⁻) then acts as a nucleophile, attacking the carbocation to form the final product.

This results in the formation of 5-chloro-2-halo-5-methylhexane.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds through a different mechanism involving a cyclic halonium ion intermediate. This typically results in anti-addition , where the two halogen atoms add to opposite faces of the double bond. For instance, the reaction with bromine would yield trans-1,2-dibromo-5-chloro-5-methylhexane. cutm.ac.in

Table 2: Electrophilic Addition Reactions of this compound

| Reaction | Reagent | Key Principle | Product |

|---|---|---|---|

| Hydrohalogenation | HCl, HBr | Markovnikov's Rule | 5-Chloro-2-halo-5-methylhexane |

| Halogenation | Br₂, Cl₂ | Anti-addition via halonium ion | trans-1,2-Dihalo-5-chloro-5-methylhexane |

Oxidation Reactions of the Carbon-Carbon Double Bond

The alkene moiety can undergo various oxidation reactions, leading to different functional groups depending on the reagents and conditions used.

Epoxidation: Reaction with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide (oxirane) at the site of the double bond, yielding 5-chloro-5-methyl-1,2-epoxyhexane.

Dihydroxylation: Treatment with a cold, dilute solution of potassium permanganate (B83412) (KMnO₄) or with osmium tetroxide (OsO₄) followed by a reducing agent leads to syn-dihydroxylation, producing 5-chloro-5-methylhexane-1,2-diol.

Oxidative Cleavage: More vigorous oxidation with hot, acidic potassium permanganate or ozonolysis (O₃) followed by an oxidative or reductive workup will cleave the double bond entirely. thieme-connect.de Ozonolysis followed by a reductive workup (e.g., with zinc and water) would yield 4-chloro-4-methylpentanal and formaldehyde.

Elimination Reactions: Pathways to Diene Formation

When this compound is treated with a strong, non-nucleophilic base, an elimination reaction (dehydrohalogenation) can occur, leading to the formation of a new double bond. scribd.com Since there are hydrogen atoms on the adjacent carbon (C-4) and on the methyl groups (C-6), two possible diene products can be formed.

The removal of a proton from C-4 is generally favored according to Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. This would result in the formation of the conjugated diene, 5-methylhexa-1,4-diene . Elimination involving a proton from the methyl group would lead to the less stable, non-conjugated diene, 5-methylidenehex-1-ene. The formation of conjugated dienes is often thermodynamically favored due to the stability associated with the alternating system of double and single bonds.

Radical Reactions Involving this compound

The presence of both a double bond and a tertiary chloroalkane functionality within the same molecule imparts a diverse range of reactivity to this compound, including participation in radical reactions. While specific studies detailing the radical reactions of this exact compound are not extensively documented in the provided search results, its structural motifs allow for predictions based on established principles of organic chemistry.

Radical-mediated chlorination, although less common for synthesis, presents a potential reaction pathway. This would likely involve the use of a radical initiator, such as UV light, in the presence of chlorine gas (Cl₂). smolecule.com The reaction would proceed through a radical chain mechanism, initiated by the homolytic cleavage of the Cl-Cl bond to form chlorine radicals. These radicals can then abstract a hydrogen atom from the alkane portion of the molecule, with a preference for the tertiary position due to the relative stability of the resulting tertiary radical. Subsequent reaction with another molecule of Cl₂ would propagate the chain and yield the chlorinated product. However, controlling the regioselectivity to favor the 5-position and avoiding over-chlorination can be challenging.

Another potential radical reaction is the anti-Markovnikov addition of HBr across the double bond, initiated by peroxides or other radical initiators. This reaction proceeds via a radical mechanism where the bromine radical adds to the less substituted carbon of the alkene, leading to the more stable secondary radical intermediate. Subsequent abstraction of a hydrogen atom from HBr yields the anti-Markovnikov addition product.

The reactivity of this compound in radical polymerization could also be explored. The vinyl group can participate in chain-growth polymerization initiated by radical species, leading to the formation of a polymer with a repeating unit derived from the monomer.

It is important to note that the presence of the chlorine atom can influence the course of these radical reactions. The electronegativity of the chlorine atom can affect the electron density of the adjacent carbons and influence the stability of radical intermediates.

Cycloaddition Reactions and Associated Mechanistic Studies

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic systems. While specific examples of cycloaddition reactions involving this compound are not explicitly detailed in the provided search results, its structure as an alkene suggests potential participation in such transformations.

One of the most well-known cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. gauthmath.com In this context, this compound would act as the dienophile, reacting with a suitable diene to form a six-membered ring. gauthmath.com The reactivity of the double bond in this compound as a dienophile would be influenced by the electronic nature of the substituents.

Other types of cycloaddition reactions, such as [2+2] cycloadditions, could also be envisioned, potentially leading to the formation of cyclobutane (B1203170) derivatives. These reactions are often photochemically induced.

A significant aspect of the reactivity of this compound is its potential to undergo intramolecular halocyclization. This type of reaction involves the participation of the double bond as an internal nucleophile, attacking the carbon bearing the chlorine atom, or an electrophilic halogen species adding to the double bond followed by intramolecular attack.

Neighboring group participation (NGP) by the double bond can facilitate the displacement of the chloride leaving group. The π-electrons of the double bond can act as an internal nucleophile, attacking the electrophilic carbon at the C-5 position in a backside manner, leading to the formation of a cyclic intermediate, likely a five- or six-membered ring containing a carbocation that can be trapped by a nucleophile. libretexts.org This process, also known as anchimeric assistance, can lead to an enhanced reaction rate compared to a similar compound lacking the participating group. mugberiagangadharmahavidyalaya.ac.in The formation of a bridged phenonium ion intermediate is a classic example of NGP by a benzene (B151609) ring, and a similar principle can apply to the π-bond of an alkene. libretexts.org

Intramolecular halocyclization can also be initiated by the addition of an external electrophile to the double bond. For instance, the reaction with a halogen source like N-bromosuccinimide (NBS) or an iodinating agent could lead to the formation of a halonium ion intermediate. beilstein-journals.orgbeilstein-journals.org The pendant chloroalkyl chain can then act as an internal nucleophile, attacking the halonium ion to form a cyclic product. The regioselectivity of this cyclization (i.e., the size of the ring formed) would depend on the relative stability of the possible transition states, following Baldwin's rules. Both endo and exo modes of cyclization are possible. beilstein-journals.org

The stereochemistry of the starting material can significantly influence the outcome of these reactions. For instance, in cyclohexane (B81311) systems, trans-oriented participating groups and leaving groups often lead to significantly accelerated reaction rates due to favorable orbital overlap for backside attack. mugberiagangadharmahavidyalaya.ac.in

Structure-Reactivity Relationships in this compound and its Structural Analogs

The reactivity of this compound is intrinsically linked to its molecular structure. The interplay between the alkene and the tertiary alkyl chloride functionalities dictates its behavior in various chemical transformations. Understanding the influence of its structural features, such as the branched alkyl chain and the electronic effects of the chlorine substituent, is crucial for predicting and controlling its reactivity.

The presence of a branched alkyl chain, specifically the methyl group at the C-5 position, has a significant impact on the reactivity of this compound. This branching introduces steric hindrance around the reactive center at C-5.

In nucleophilic substitution reactions, such as SN2 reactions, increased branching on the carbon bearing the leaving group or on adjacent carbons dramatically slows down the reaction rate. libretexts.orgncert.nic.in This is due to the steric bulk of the alkyl groups hindering the backside attack of the nucleophile. libretexts.org Therefore, this compound, being a tertiary alkyl halide, is expected to be significantly less reactive in SN2 reactions compared to its primary or secondary analogs. studymind.co.ukchemguide.co.uk

Conversely, in reactions proceeding through a carbocation intermediate, such as SN1 or E1 reactions, the branched structure is stabilizing. The tertiary carbocation that would form upon the departure of the chloride ion is stabilized by hyperconjugation with the adjacent alkyl groups. This stabilization lowers the activation energy for carbocation formation, thus increasing the rate of SN1 and E1 reactions.

The table below illustrates the general effect of alkyl chain branching on the rates of SN2 reactions.

| Alkyl Halide Type | Relative Rate of SN2 Reaction |

| Methyl | Fastest |

| Primary | Slower |

| Secondary | Much Slower |

| Tertiary | No Reaction |

This table provides a generalized trend for the effect of alkyl branching on SN2 reactivity. libretexts.orgncert.nic.in

The chlorine atom in this compound exerts significant electronic effects that influence its reactivity. Halogens are electronegative atoms and therefore exhibit an electron-withdrawing inductive effect (-I effect). pressbooks.publibretexts.org This effect polarizes the C-Cl bond, making the carbon atom at C-5 electrophilic and susceptible to nucleophilic attack. studypug.com

However, halogens also possess lone pairs of electrons that can be donated through resonance (+R or +M effect). pressbooks.pub In the context of electrophilic addition to the double bond, the inductive and resonance effects of the chlorine substituent, although several bonds away, can still have a modest influence on the electron density of the alkene.

In the context of reaction kinetics, electron-withdrawing substituents can stabilize transition states in certain reactions, while destabilizing them in others. For instance, in electrophilic aromatic substitution, halogens are deactivating yet ortho-, para-directing due to the resonance stabilization of the carbocation intermediate at these positions. pressbooks.pub A similar principle could apply to reactions involving the double bond of this compound.

Studies on other systems have shown that the electronegativity of substituents can directly impact reaction rates. For example, in some photocycloaddition reactions, more electronegative substituents accelerate the reaction by increasing the electrophilicity of the reacting olefinic bonds. acs.org Conversely, in the formation of certain halogen-bonded complexes, electron-donating substituents can stabilize the complex and decrease its reactivity. acs.org

The following table summarizes the general electronic effects of a halogen substituent.

| Electronic Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to high electronegativity. | Makes the attached carbon more electrophilic. Generally deactivates the molecule towards electrophiles. pressbooks.publibretexts.org |

| Resonance Effect (+R) | Donation of lone pair electrons into an adjacent π-system. | Can stabilize adjacent carbocations. pressbooks.pub |

Advanced Spectroscopic Characterization Methodologies in Research on 5 Chloro 5 Methylhex 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of 5-Chloro-5-methylhex-1-ene. By mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms, NMR provides a detailed blueprint of the molecule's atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy: In ¹H NMR analysis, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of the different protons provide a wealth of structural information. For this compound, characteristic signals for the vinyl protons of the terminal alkene are expected in the δ 4.8–5.2 ppm region. The protons on the carbon adjacent to the chlorine atom would also exhibit a specific chemical shift influenced by the electronegativity of the halogen.

¹³C NMR Spectroscopy: Complementing the proton data, ¹³C NMR spectroscopy details the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom bonded to the chlorine atom is expected to be significantly deshielded, resulting in a downfield chemical shift. The sp² hybridized carbons of the double bond would also have characteristic shifts, distinguishing them from the sp³ hybridized carbons of the alkyl chain.

A complete structural assignment is achieved by integrating data from both ¹H and ¹³C NMR, and often involves advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively correlate proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Atom Position | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| C1 (CH₂) | 4.9 - 5.1 (m) | 114 - 116 |

| C2 (CH) | 5.7 - 5.9 (m) | 138 - 140 |

| C3 (CH₂) | 2.1 - 2.3 (m) | 35 - 40 |

| C4 (CH₂) | 1.8 - 2.0 (m) | 40 - 45 |

| C5 (C) | - | 70 - 75 |

| C6 (CH₃)₂ | 1.6 - 1.8 (s) | 28 - 32 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for gaining further structural insights through the analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₁₃Cl, corresponding to a monoisotopic mass of approximately 132.07 g/mol .

When subjected to MS analysis, typically using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound will produce a molecular ion peak (M⁺). A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic pattern for the molecular ion. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (in an approximate 3:1 ratio), the mass spectrum will exhibit two molecular ion peaks separated by two mass units (M⁺ and M+2), with the M+2 peak having roughly one-third the intensity of the M⁺ peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Further structural information is obtained from the fragmentation pattern. The molecular ion can break apart in predictable ways, and the resulting fragment ions provide clues about the molecule's structure. For this compound, common fragmentation pathways could include the loss of the chlorine atom or cleavage of the carbon-carbon bonds in the hexene chain.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 132 / 134 | Molecular ion peaks [M]⁺ and [M+2]⁺ (ratio ~3:1) |

| 97 | Fragment ion from loss of Cl radical [M-Cl]⁺ |

| 69 | Fragment ion from cleavage of C4-C5 bond |

| 41 | Allyl cation fragment [C₃H₅]⁺ |

Advanced Chromatographic Techniques for Purity Assessment and Isolation (HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or commercial samples. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful methods for this purpose.

HPLC and UPLC: For a non-polar compound like this compound, reversed-phase HPLC or UPLC is a suitable method. sielc.com In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. google.com A typical mobile phase could be a gradient mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. sielc.comscholaris.ca The compound is separated from impurities based on differences in their polarity and interaction with the stationary phase. Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. UPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. sielc.comgoogle.com

LC-MS: The coupling of liquid chromatography with mass spectrometry provides a highly specific and sensitive analytical tool. As the separated components elute from the LC column, they are introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak as that of this compound and provides mass information on any separated impurities. This technique is particularly valuable for identifying and characterizing by-products and degradation products in a sample. For MS compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are typically used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comscholaris.ca

These advanced chromatographic methods are also scalable for preparative separation, allowing for the isolation of highly pure this compound for use as a reference standard or in sensitive applications. sielc.com

Computational Chemistry and Theoretical Studies on 5 Chloro 5 Methylhex 1 Ene

Quantum Chemical Methods in Reactivity and Property Prediction

Quantum chemical methods are foundational tools for predicting the behavior of molecules like 5-Chloro-5-methylhex-1-ene. These computational techniques can model a wide range of properties, from the distribution of electrons to the energetic favorability of chemical reactions.

Density Functional Theory (DFT) has become a popular method for calculating molecular properties due to its balance of computational cost and accuracy. acs.org For this compound, DFT calculations are instrumental in understanding its electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, associated with the electron-rich carbon-carbon double bond, indicates the molecule's nucleophilic character, while the LUMO provides insight into its susceptibility to electrophilic attack. jove.com

DFT is also extensively used to map out potential energy surfaces for chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can predict the most likely pathways for reactions such as electrophilic additions to the double bond or nucleophilic substitutions at the chlorinated carbon. For instance, modeling the hydrochlorination of this compound would involve locating the transition state for the initial protonation of the double bond, which forms a carbocation intermediate, and the subsequent attack by the chloride ion. msu.edu Computational methods like DFT can effectively model these transition states to identify favorable reaction pathways. Contemporary computational chemistry provides a powerful means to gain insight into the mechanisms of such reactions by routinely characterizing reactive intermediates and transition states. scispace.com

While DFT is a versatile tool, high-level ab initio methods are often required for enhanced accuracy, especially for calculating reaction barriers and excited states. acs.org Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for providing highly accurate energies. researchgate.net These methods are crucial for calibrating the results from more computationally efficient DFT calculations.

For complex electronic structures, such as those involving bond breaking/formation or excited states, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order multireference perturbation theory (MRMP2) may be necessary. Although computationally demanding, these methods provide a more accurate description of the electronic wave function in situations where electron correlation is strong. researchgate.net Calculations at the ab initio MP2 level of theory have been used to determine the relative stability of different electronic states (singlet vs. triplet) in related reactive intermediates. researchgate.net

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the structural elucidation of molecules. For this compound, DFT calculations can predict its ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The accuracy of these predictions allows for the confident assignment of signals in experimental spectra. Discrepancies between calculated and experimental values can often be resolved by considering solvent effects or by employing higher levels of theory. Combining spectroscopic techniques like NMR with computational predictions is critical for confirming structural identity.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table presents hypothetical data based on typical computational accuracy for illustrative purposes, as specific research data for this exact compound is not publicly available.

| Carbon Atom | Predicted Chemical Shift (ppm) using DFT (B3LYP/6-31G*) | Typical Experimental Range (ppm) |

|---|---|---|

| C1 (CH₂=) | 114.5 | 114-116 |

| C2 (-CH=) | 138.2 | 138-140 |

| C3 (-CH₂-) | 35.8 | 35-37 |

| C4 (-CH₂-) | 42.1 | 41-43 |

| C5 (-C(Cl)(CH₃)₂ | 72.5 | 71-74 |

Mechanistic Elucidation through Computational Modeling

Computational modeling is indispensable for the detailed elucidation of reaction mechanisms. scispace.com For this compound, this involves studying its characteristic reactions, such as electrophilic additions and nucleophilic substitutions. msu.edu

In an electrophilic addition reaction, such as the addition of HBr, computational modeling can trace the entire reaction coordinate. msu.edu This includes the formation of the initial π-complex, the transition state leading to the carbocation intermediate, and the final attack of the bromide ion. The energy diagram for this two-step mechanism reveals that the first step, the formation of the carbocation, is typically the slow, rate-determining step. msu.edu Modeling helps determine the regioselectivity of the reaction (Markovnikov vs. anti-Markovnikov addition) by comparing the stabilities of the possible carbocation intermediates.

For substitution reactions at the tertiary carbon atom bearing the chlorine, computational studies can distinguish between Sₙ1 and Sₙ2 pathways. By calculating the activation energies for both mechanisms, it can be determined which pathway is kinetically favored under specific conditions. The steric hindrance caused by the two methyl groups at C5 would likely favor an Sₙ1 mechanism involving a tertiary carbocation intermediate.

Molecular Dynamics Simulations and Conformational Analysis in Related Systems

MD simulations of haloalkane dehalogenases, for example, have been used to investigate the influence of a bound halide ion on the protein's dynamics. core.ac.uk For an isolated molecule like this compound in solution, MD simulations can explore its conformational landscape. The molecule has several rotatable bonds, and simulations can reveal the relative populations of different conformers and the energy barriers for interconversion between them. This is crucial for understanding how the molecule's shape influences its reactivity. Furthermore, MD simulations can model the explicit interactions between the solute and solvent molecules, providing a more realistic picture of the reaction environment compared to implicit solvent models. nih.gov

Free Energy Calculations and Enhanced Sampling Techniques for Complex Systems

The feasibility of a chemical reaction is determined by the change in Gibbs free energy (ΔG). jove.comutexas.edu Computational methods can calculate this value using the equation ΔG = ΔH – TΔS, where ΔH is the change in enthalpy and ΔS is the change in entropy. studymind.co.uk Addition reactions of alkenes are typically exothermic (negative ΔH) because a relatively weak π-bond is replaced by two stronger σ-bonds. jove.com However, since two molecules combine to form one, there is a decrease in entropy (negative ΔS). jove.com Consequently, the spontaneity of the reaction can be temperature-dependent, with addition reactions being favored at lower temperatures. jove.com

For complex systems with many degrees of freedom or high energy barriers, standard MD simulations may not adequately sample the entire conformational or reaction space. In these cases, enhanced sampling techniques are employed. Methods like umbrella sampling and metadynamics can be used to calculate the free energy profile along a specific reaction coordinate, providing a quantitative measure of activation free energies and the relative stabilities of intermediates. core.ac.uk These techniques are computationally intensive but provide invaluable data for understanding and predicting reaction kinetics and equilibria. masterorganicchemistry.com The relationship between the free energy difference (ΔG) and the equilibrium constant (K) allows for the direct calculation of product ratios at equilibrium from computed energies. masterorganicchemistry.com

Table 2: Summary of Computational Methods and Their Applications

| Computational Method | Key Application(s) for this compound | Relevant Information |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reaction pathway analysis, prediction of spectroscopic parameters (NMR). | Provides a good balance of accuracy and computational cost for a wide range of molecular properties. acs.org |

| High-Level Ab Initio (CCSD(T), etc.) | High-accuracy energy calculations, calibration of DFT results, study of complex electronic structures. | Considered the "gold standard" for accuracy but are computationally very expensive. researchgate.net |

| Molecular Dynamics (MD) Simulations | Conformational analysis, study of solvent effects, simulation of molecular motion over time. | Explores the dynamic behavior of molecules and their interactions with the environment. nih.govcore.ac.uk |

| Free Energy Calculations | Determination of reaction spontaneity (ΔG), calculation of activation energies and equilibrium constants. | Connects computational results directly to thermodynamic and kinetic experimental observables. studymind.co.ukmasterorganicchemistry.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hydrogen Bromide (HBr) |

Applications of 5 Chloro 5 Methylhex 1 Ene in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

The dual functionality of 5-chloro-5-methylhex-1-ene, possessing both an alkene and an alkyl halide, makes it a potentially valuable intermediate in organic synthesis. These two groups can be manipulated independently or in concert to construct more complex molecular architectures.

The terminal alkene in this compound can undergo a variety of transformations, including but not limited to hydroboration-oxidation, epoxidation, and ozonolysis, to introduce new functional groups. For instance, hydroboration-oxidation would yield the corresponding primary alcohol, which can be further oxidized or used in esterification or etherification reactions.

The tertiary chloride is susceptible to nucleophilic substitution, although elimination reactions may compete, especially with strong, sterically hindered bases. It can also be a precursor for organometallic reagents. For example, reaction with magnesium in an appropriate solvent could form a Grignard reagent. This Grignard reagent could then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles such as aldehydes, ketones, and esters.

Hypothetical Synthetic Transformations

| Starting Material | Reagents | Product | Reaction Type |

| This compound | 1. BH3-THF; 2. H2O2, NaOH | 5-Chloro-5-methylhexan-1-ol | Hydroboration-Oxidation |

| This compound | Mg, dry ether | (5-Chloro-5-methylhex-1-yl)magnesium chloride | Grignard Formation |

| This compound | m-CPBA | 2-(3-Chloro-3-methylbutyl)oxirane | Epoxidation |

The chloro group serves as a "handle" for introducing a wide array of functionalities. Nucleophilic substitution reactions, for instance with azide, cyanide, or thiolate nucleophiles, could introduce nitrogen, carbon, or sulfur atoms, respectively. These transformations would pave the way for the synthesis of amines, nitriles, and thioethers.

Furthermore, the alkene moiety can be functionalized through various addition reactions. Halogenation, hydrohalogenation, and dihydroxylation are common examples that would lead to vicinal dihalides, secondary alkyl halides, and diols, respectively. The ability to selectively react one functional group while leaving the other intact is a key aspect of its potential versatility.

Advanced Polymerization Chemistry Involving this compound

The presence of the terminal double bond in this compound allows it to act as a monomer in various polymerization reactions. The pendant chloro group can impart specific properties to the resulting polymer or serve as a site for post-polymerization modification.

The direct polymerization of this compound could lead to a functionalized polyolefin with a repeating unit containing a tertiary chloride. This pendant group could be used to modify the polymer's properties, such as its solubility, thermal stability, and adhesion. For example, post-polymerization modification through nucleophilic substitution on the chloro group could introduce a variety of other functional groups.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could potentially be employed to synthesize well-defined polymers from this monomer. wikipedia.orgcmu.edunih.gov The success of these methods would depend on the compatibility of the tertiary chloride with the polymerization conditions.

Catalytic polymerization methods, such as those employing Ziegler-Natta or metallocene catalysts, are commonly used for the polymerization of alpha-olefins. While these catalysts are highly effective for simple alkenes, the presence of the polar chloro group in this compound could potentially poison the catalyst. However, advancements in catalyst design are continually expanding the scope of monomers that can be polymerized.

Electrochemical polymerization is another potential route for creating polymers from functionalized monomers. koreascience.kr This technique can be particularly useful for creating thin polymer films on electrode surfaces. The applicability of electrochemical methods to this compound would need to be investigated experimentally.

Development of Advanced Materials

Polymers derived from this compound could find applications in the development of advanced materials. The presence of the chlorine atom can enhance properties such as flame retardancy and chemical resistance. For example, the incorporation of halogenated monomers is a known strategy for producing flame-retardant polymers.

Furthermore, the ability to functionalize the polymer after polymerization opens up possibilities for creating materials with tailored properties. For instance, grafting other polymer chains from the chloro-functionalized backbone could lead to the formation of graft copolymers with unique morphologies and properties. These materials could be useful as compatibilizers in polymer blends or as thermoplastic elastomers. The general principles of post-polymerization functionalization of polyolefins could be applied to polymers of this compound to create a variety of value-added materials. rsc.org

Contribution to Organic Electronic Materials (e.g., Organic Solar Cells)

Detailed research findings on the use of this compound in the synthesis of polymers or small molecules for organic solar cells are not available in the current body of scientific literature.

Consequently, no data tables on the performance of such materials (e.g., power conversion efficiency, charge carrier mobility) can be provided.

It is important to note that the field of materials science is constantly evolving, and new applications for existing chemical compounds are continuously being discovered. Future research may yet uncover a role for this compound in organic electronics or other advanced applications.

Emerging Research Frontiers and Future Perspectives for 5 Chloro 5 Methylhex 1 Ene Research

Development of Novel Stereoselective Methodologies for Functionalization

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. lookchem.com For 5-Chloro-5-methylhex-1-ene, the tertiary carbon atom bonded to the chlorine is a prochiral center. Functionalization reactions, especially nucleophilic substitutions that proceed via an SN1 mechanism, typically result in a racemic mixture due to the formation of a planar carbocation intermediate. masterorganicchemistry.com Therefore, a significant research frontier is the development of stereoselective methods to control the three-dimensional arrangement of atoms during its functionalization.

Future research will likely draw inspiration from recent advances in asymmetric catalysis for reactions involving other alkyl halides. For instance, nickel-catalyzed asymmetric cross-couplings have proven effective for secondary allylic chlorides, utilizing chiral ligands to induce enantioselectivity. mit.edu Adapting such systems to a tertiary substrate like this compound presents a formidable challenge due to increased steric hindrance, but it is a promising avenue. Another approach could involve the stereoselective functionalization of the alkene moiety. For example, enantioselective diboration or dihydroxylation reactions could install chiral centers at the 1 and 2 positions, guided by a chiral catalyst.

The table below outlines potential stereoselective methodologies that could be explored for the functionalization of this compound, based on analogous systems.

| Methodology | Catalyst/Reagent Type | Target Functionalization | Potential Stereochemical Outcome | Reference Concept |

|---|---|---|---|---|

| Asymmetric Nickel-Catalyzed Cross-Coupling | Nickel complex with chiral ligand (e.g., Pybox) | Substitution of Chlorine (C-C bond formation) | Enantioenriched quaternary carbon center | mit.edu |

| Photoredox-Catalyzed Enantioselective C-H Functionalization | Iridium or Ruthenium photocatalyst with a chiral Bronsted acid | Coupling with electron-rich arenes | Enantioselective formation of C-C bond | researchgate.netthieme-connect.com |

| Enantioselective Alkene Diboration | Platinum or Rhodium complex with chiral phosphine (B1218219) ligand | Addition across the C=C double bond | Creation of chiral diol precursors | core.ac.uk |

| Organocatalytic Asymmetric Amination | Chiral aminocatalyst | Functionalization of the alkene via conjugate addition | Enantioenriched amine derivatives | tesisenred.net |

Exploration of Unprecedented Catalytic Transformations

The reactivity of this compound has traditionally been exploited using stoichiometric reagents or classical catalysis. A major frontier lies in discovering and developing unprecedented catalytic transformations that offer new reaction pathways, milder conditions, and improved efficiency.

Visible-light photoredox catalysis has emerged as a powerful tool for activating alkyl halides. researchgate.net For tertiary alkyl halides like this compound, this method allows for the generation of a tertiary alkyl radical under exceptionally mild conditions. This radical can then engage in a variety of bond-forming reactions that are complementary to traditional ionic pathways. For instance, the coupling of tertiary alkyl halides with electron-rich arenes has been achieved using an iridium-based photocatalyst, a transformation that circumvents the need for pre-functionalized organometallic reagents. thieme-connect.com

Another rapidly advancing field is electrochemistry, which can drive radical-polar crossover reactions. rsc.org An electrochemical approach could enable the allylation of the tertiary chloride, forming a new C(sp³)–C(sp³) bond without the need for a transition metal catalyst. These methods tolerate a wide range of functional groups and could be applied to the late-stage functionalization of complex molecules. rsc.org Furthermore, dual catalytic systems that merge photoredox or electrochemistry with transition metal catalysis could unlock entirely new reaction manifolds, such as carbo-amination or carbo-etherification of the alkene, with the tertiary chloride acting as a key functional handle.

The table below summarizes some novel catalytic transformations that represent future research directions for this compound.

| Catalytic System | Reaction Type | Key Features | Reference Concept |

|---|---|---|---|

| Visible-Light Photoredox Catalysis (e.g., Ir(ppy)₃) | Intermolecular C–H Functionalization | Radical-mediated; mild conditions; avoids stoichiometric donors. | researchgate.netthieme-connect.com |

| Electrochemically-driven Radical-Polar Crossover | Allylation of unactivated alkyl halides | Transition-metal-free; high functional group tolerance. | rsc.org |

| Palladium-Catalyzed C-N Coupling | Amination of tertiary alkyl halides | Forms challenging C-N bonds on sterically hindered centers. | berkeley.edu |

| Dual Photoredox/Nickel Catalysis | Reductive Cross-Coupling | Combines radical generation with cross-coupling power. | rsc.org |

| Iron-Catalyzed Aminochlorination | Alkene Difunctionalization | Adds both an amine and chlorine across the double bond. | acs.org |

Advanced Computational Insights into Complex Reaction Pathways and Selectivity

As experimental chemists explore more complex transformations, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, rationalizing selectivity, and predicting outcomes. sparkl.mechinesechemsoc.org For a molecule like this compound, with multiple reactive sites, computational studies are crucial for navigating its intricate reactivity.

A key area of investigation is the competition between different reaction pathways. For example, in reactions involving the tertiary chloride, computational models can precisely calculate the energy barriers for the SN1 and E1 pathways, helping to predict how temperature and solvent will influence the ratio of substitution to elimination products. masterorganicchemistry.com When exploring novel catalytic cycles, such as photoredox-mediated reactions, DFT can elucidate the entire energy profile, from initial radical generation to the final bond-forming step. chinesechemsoc.org This can reveal the rate-determining step and identify key intermediates.

Furthermore, computational studies can provide profound insights into selectivity. For reactions involving the alkene, DFT can calculate the activation energies for Markovnikov versus anti-Markovnikov additions, explaining the regioselectivity observed under different conditions. iitk.ac.in In the context of stereoselective catalysis, modeling the transition state assembly between the substrate, catalyst, and reagent can explain the origin of enantioselectivity, guiding the rational design of more effective chiral ligands. ucsb.edu

| Computational Method | Parameter Investigated | Insight Gained | Reference Concept |

|---|---|---|---|

| Density Functional Theory (DFT) | Transition State Energies (ΔG‡) | Prediction of reaction rates and kinetic product distributions. | chinesechemsoc.org |

| DFT / Semi-empirical Methods (AM1, PM3) | Carbocation Intermediate Stability | Rationalization of SN1/E1 pathway feasibility and regioselectivity in additions. | ucsb.eduacs.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interactions | Understanding catalyst-substrate interactions that control stereoselectivity. | chinesechemsoc.org |

| Reaction Pathway Mapping | Gibbs Free Energy Profile | Elucidation of complete reaction mechanisms, including intermediates and side reactions. | researchgate.net |

Integration into Multiscale Chemical Process Design and Optimization

Translating a laboratory-scale synthesis into a robust, efficient, and scalable industrial process is a significant challenge that requires a multiscale approach, integrating kinetics, reactor design, and process simulation. fraunhofer.de For specialty chemicals derived from this compound, future research will focus on developing optimized and sustainable manufacturing processes.

A key trend is the shift from traditional batch reactors to continuous flow systems. thieme-connect.com Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly important for highly exothermic or fast reactions. For photoredox-catalyzed transformations, flow reactors enable efficient irradiation and can improve reaction yields and safety. thieme-connect.com The scale-up of such processes requires careful design of the reactor, optimization of catalyst loading, and management of residence time.

| Design Parameter | Batch Processing | Continuous Flow Processing | Key Optimization Goal | Reference Concept |

|---|---|---|---|---|

| Reactor Type | Stirred-Tank Reactor | Packed-Bed, Microreactor, Photoreactor | Improve heat/mass transfer, enhance safety. | thieme-connect.comresearchgate.net |

| Temperature Control | Jacket heating/cooling | High surface-area-to-volume ratio allows precise control | Minimize side reactions, prevent thermal runaway. | researchgate.net |

| Catalyst Handling | Homogeneous (dissolved) | Heterogenized on a solid support (packed bed) or homogeneous | Facilitate catalyst recovery and reuse. | fraunhofer.de |

| Process Control | Manual or automated addition of reagents | Automated pumps, inline analytics (PAT) | Ensure consistent product quality and process stability. | fraunhofer.de |

| Separation/Purification | Fractional distillation, liquid-liquid extraction | Inline extraction, continuous distillation | Increase throughput and reduce solvent use. | google.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-5-methylhex-1-ene, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via selective chlorination of 5-methylhex-1-ene using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). To ensure reproducibility, maintain strict control over temperature (e.g., 0–5°C for SOCl₂ reactions) and stoichiometric ratios. Use inert atmospheres (N₂/Ar) to prevent side reactions. Purification via fractional distillation or column chromatography is recommended to isolate the product from unreacted starting materials and by-products .

- Data Validation : Confirm purity using GC-MS or NMR (¹H/¹³C). Compare retention times or spectral data with literature values .

Q. How can researchers ensure the structural identity and purity of this compound during characterization?

- Methodology : Combine spectroscopic techniques:

- NMR : Look for characteristic vinyl proton signals (δ 4.8–5.2 ppm) and chlorine-induced deshielding in adjacent carbons.

- IR : Confirm C-Cl stretching vibrations (550–850 cm⁻¹).

- GC-MS : Monitor molecular ion peaks (m/z ≈ 134–136 for M⁺).

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reactivity of this compound in elimination or substitution reactions?

- Experimental Design :

- Substitution Reactions : React with nucleophiles (e.g., NaCN, KOH) under varying solvents (polar aprotic vs. protic). Monitor reaction progress via TLC or in situ FTIR.

- Elimination Reactions : Use strong bases (e.g., t-BuOK) to study β-hydrogen elimination. Analyze alkene products via GC-MS.

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects, conformational isomerism, or impurities.

- Resolution Strategy :

Re-run spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

Perform variable-temperature NMR to detect dynamic equilibria.

Use 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Statistical Validation : Apply multivariate analysis to quantify uncertainties in spectral assignments .

Q. What environmental or surface interactions influence the stability of this compound in laboratory settings?

- Methodology :

- Adsorption Studies : Expose the compound to common lab surfaces (glass, stainless steel) and analyze degradation products via LC-MS.

- Oxidative Stability : Test under controlled O₂ levels using UV-vis spectroscopy to track peroxide formation.

Methodological Best Practices

Q. How can researchers ensure reproducibility when documenting synthetic procedures for this compound?

- Guidelines :

- Detail reagent grades, equipment (e.g., Schlenk lines for air-sensitive reactions), and purification steps.

- Provide raw spectral data in supplementary materials, annotated with integration values and coupling constants.

- Use version-controlled lab notebooks or electronic lab notebooks (ELNs) to track protocol revisions .

Q. What statistical approaches are recommended for analyzing conflicting kinetic data in reactions involving this compound?

- Framework :

- Apply error propagation models to account for measurement uncertainties in rate constants.

- Use Bayesian statistics to compare competing mechanistic hypotheses (e.g., reversible vs. irreversible steps).

- Validate models via residual analysis and cross-validation techniques .

Data Presentation Standards

- Tables : Include molar ratios, yields, and spectroscopic validation for each synthetic batch (Example):

| Batch | Temperature (°C) | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| 1 | 0 | 78 | 98.5 |

| 2 | 25 | 65 | 95.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.